4'-Nitro-2,2'-bipyridine-N-oxide

Catalog No.
S1909218
CAS No.
84175-05-3
M.F
C10H7N3O3
M. Wt
217.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Nitro-2,2'-bipyridine-N-oxide

CAS Number

84175-05-3

Product Name

4'-Nitro-2,2'-bipyridine-N-oxide

IUPAC Name

4-nitro-2-(1-oxidopyridin-1-ium-2-yl)pyridine

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

InChI

InChI=1S/C10H7N3O3/c14-12-6-2-1-3-10(12)9-7-8(13(15)16)4-5-11-9/h1-7H

InChI Key

IEUGYFUVBQOHIZ-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-]

Canonical SMILES

C1=CC=[N+](C(=C1)C2=NC=CC(=C2)[N+](=O)[O-])[O-]

Ligand for Metal Complexes

4'-Nitro-2,2'-bipyridine-N-oxide (4'-Nitro-2,2'-bipy) functions as a ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom or ion. 4'-Nitro-2,2'-bipyridine-N-oxide possesses Lewis basic sites on the nitrogen atoms, allowing it to form complexes with various metals. These complexes can exhibit interesting properties depending on the bound metal, making them attractive for further study in various fields of research [].

Potential Applications

Due to its ability to form complexes with different metals, 4'-Nitro-2,2'-bipyridine-N-oxide is being explored for potential applications in several areas of scientific research. Here are some specific examples:

  • Catalysis: The metal complexes formed with 4'-Nitro-2,2'-bipyridine-N-oxide might be used as catalysts for various chemical reactions. The specific properties of the complex, such as its redox potential and Lewis acidity, can be tuned by varying the central metal, making it a versatile platform for catalyst development [].
  • Material Science: Metal complexes containing 4'-Nitro-2,2'-bipyridine-N-oxide could be used in the design of new functional materials. For instance, the electronic properties of the complex can influence conductivity, making them interesting candidates for materials with specific electrical properties [].
  • Sensors: The interaction of 4'-Nitro-2,2'-bipyridine-N-oxide complexes with specific guest molecules can potentially be utilized in the development of sensors. Changes in the complex's properties upon binding a target molecule could be used for detection purposes [].

4'-Nitro-2,2'-bipyridine-N-oxide is a chemical compound with the molecular formula C10H7N3O3C_{10}H_7N_3O_3 and a molecular weight of approximately 217.18 g/mol. It is classified under the category of nitro-substituted bipyridines, characterized by the presence of a nitro group at the 4' position of one pyridine ring and an N-oxide functional group. This compound is often utilized in various chemical applications due to its unique electronic properties and ability to form coordination complexes.

, particularly in coordination chemistry. It can act as a bidentate ligand, coordinating with transition metals to form stable complexes. For example, it has been used in palladium and rhodium catalysis for carbon-carbon bond formation and selective hydrogenation reactions . Additionally, it can undergo reduction reactions to yield corresponding amines or other derivatives, depending on the reaction conditions.

The synthesis of 4'-Nitro-2,2'-bipyridine-N-oxide typically involves the nitration of 2,2'-bipyridine followed by oxidation processes. Common methods include:

  • Nitration: The starting material, 2,2'-bipyridine, is treated with a nitrating agent (such as nitric acid) to introduce the nitro group at the 4' position.
  • Oxidation: The resulting compound can then be oxidized to form the N-oxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

These steps can be optimized for yield and purity based on specific laboratory conditions.

4'-Nitro-2,2'-bipyridine-N-oxide finds applications in various fields:

  • Catalysis: It is used as a ligand in transition metal catalysis for organic transformations such as cross-coupling reactions and hydrogenation processes .
  • Material Science: Its coordination complexes are explored for applications in materials chemistry, particularly in the development of functional materials.
  • Electrocatalysis: The compound has been utilized in electrocatalytic systems for bioelectrochemical applications, enhancing reaction efficiencies .

Several compounds share structural similarities with 4'-Nitro-2,2'-bipyridine-N-oxide. Here are some notable examples:

Compound NameStructureUnique Features
2,2'-BipyridineStructureBase structure without nitro or N-oxide groups
4-Amino-2,2'-bipyridineStructureContains an amino group instead of a nitro group
4-Methyl-2,2'-bipyridineStructureMethyl substitution provides different electronic properties
4'-Chloro-2,2'-bipyridineStructureChlorine substitution affects reactivity

The uniqueness of 4'-Nitro-2,2'-bipyridine-N-oxide lies in its combination of both the nitro and N-oxide functionalities, which significantly influence its coordination chemistry and reactivity compared to other bipyridines.

Traditional Mixed Acid Nitration

The synthesis of 4'-nitro-2,2'-bipyridine-N-oxide through classical nitration routes represents one of the most fundamental approaches in heterocyclic chemistry. The conventional method employs concentrated nitric acid in combination with sulfuric acid, utilizing the enhanced electrophilic character of the nitronium ion (NO₂⁺) generated in situ [1] [2] [3]. This methodology has been extensively documented for pyridine N-oxide derivatives, where the N-oxide functionality serves as an activating group that directs nitration predominantly to the 4-position [4] [3].

The mechanism involves the formation of the nitronium ion through the reaction of nitric acid with sulfuric acid, followed by electrophilic aromatic substitution at the activated pyridine ring. The N-oxide group significantly enhances the electron density at the 2- and 4-positions through resonance, making these sites particularly susceptible to electrophilic attack [5] [6]. Research has demonstrated that when 2,2'-bipyridine-N-oxide is dissolved in concentrated sulfuric acid and treated with sodium nitrate at elevated temperatures (100°C), the nitration proceeds with remarkable regioselectivity to yield 4'-nitro-2,2'-bipyridine-N-oxide in yields ranging from 37% to 62.6% [1] [2].

The reaction conditions typically involve heating the bipyridine N-oxide substrate in concentrated sulfuric acid, followed by the slow addition of sodium nitrate to maintain temperature control and minimize side reactions [2]. The process requires careful temperature management, as excessive heat can lead to decomposition of both the starting material and the desired product. The reaction mixture is typically heated to 100°C overnight, followed by careful neutralization with sodium hydroxide and extraction with organic solvents [2].

Optimized Classical Nitration Protocols

Significant improvements to the classical nitration methodology have been achieved through systematic optimization of reaction parameters. Temperature control emerges as the most critical factor, with optimal conditions established at 100-120°C [3]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures above 130°C lead to thermal decomposition and formation of undesired byproducts [7].

The acid composition plays an equally important role in determining both yield and regioselectivity. Research indicates that sulfuric acid concentrations of 96-98% combined with nitric acid concentrations of 65-70% provide optimal results [3]. The precise ratio of these acids determines the concentration of nitronium ions and subsequently affects the reaction rate and selectivity. Deviations from these optimal concentrations can result in either insufficient activation of the nitrating species or excessive side reactions leading to polynitration products.

Reaction time optimization studies reveal that 8-12 hours represents the optimal duration for complete conversion while minimizing decomposition [7]. Shorter reaction times result in incomplete nitration, while extended periods increase the risk of product degradation and formation of oxidative byproducts. The stirring rate, while less critical, affects mass transfer efficiency and should be maintained at 200-400 rpm to ensure adequate mixing without causing excessive mechanical stress or foaming [7].

Regioselective Functionalization Strategies

Electronic Effects and Directing Groups

The regioselectivity observed in the nitration of bipyridine N-oxide derivatives stems from the unique electronic properties imparted by the N-oxide functionality. Unlike the parent bipyridine, which is highly deactivated toward electrophilic substitution, the N-oxide form exhibits enhanced reactivity at specific positions due to the electron-donating character of the oxygen atom attached to nitrogen [4] [5].

Quantum mechanical calculations and experimental observations demonstrate that the N-oxide group creates regions of high and low electron density through resonance structures [4]. The 2- and 4-positions of the pyridine ring bearing the N-oxide group show significantly increased electron density, making them highly susceptible to electrophilic attack. This electronic activation is so pronounced that nitration occurs preferentially at the 4-position even in the presence of other electron-withdrawing substituents [3] [5].

The remarkable regioselectivity of this system has been confirmed through extensive mechanistic studies. When pyridine N-oxides are treated with nitrating agents, the 4-nitro derivative is formed as the major product, with minimal formation of 2-nitro or 3-nitro isomers [3]. This selectivity is attributed to both electronic factors and steric considerations, as the 4-position offers the optimal combination of electronic activation and spatial accessibility [3].

Comparison with Alternative Electrophilic Substitutions

The nitration methodology can be compared with other electrophilic substitution reactions on bipyridine N-oxide systems. Halogenation reactions using N-bromosuccinimide have been reported to proceed with similar regioselectivity, although requiring different reaction conditions [8]. Sulfonation reactions also demonstrate preferential attack at the 4-position, though these typically require higher temperatures and longer reaction times [9].

The superiority of nitration over other electrophilic substitutions lies in the combination of high regioselectivity, reasonable reaction rates, and the synthetic utility of the nitro group as a versatile functional handle for further transformations. The nitro group can be subsequently reduced to amino functionality, providing access to a wide range of bipyridine derivatives with potential applications in coordination chemistry and materials science [5].

Advanced Nitrating Systems

Recent developments in nitration methodology have introduced alternative nitrating systems that offer improved selectivity and operational advantages. Zeolite-catalyzed nitration using trifluoroacetic anhydride and nitric acid has shown promise for achieving enhanced regioselectivity while operating under milder conditions [10]. These systems utilize the shape-selective properties of zeolites to control the approach of reactants and influence product distribution.

The use of nitronium salts, such as nitronium tetrafluoroborate, represents another advancement in selective nitration technology. These reagents offer precise control over the nitrating species concentration and eliminate the need for concentrated sulfuric acid, thereby reducing corrosion issues and simplifying reaction workup [11]. However, the higher cost of these specialized reagents currently limits their industrial application.

Scalability Challenges in Industrial Production

Heat Transfer and Temperature Control

The industrial-scale synthesis of 4'-nitro-2,2'-bipyridine-N-oxide faces significant challenges related to heat management and temperature control. Nitration reactions are inherently exothermic, with the heat of reaction for aromatic nitration typically ranging from 130-170 kJ/mol [12] [13]. At laboratory scale, this heat generation can be easily managed through conventional cooling methods, but industrial-scale operations require sophisticated heat removal systems to prevent thermal runaway and maintain product quality [14] [7].

The challenge is compounded by the poor heat transfer characteristics typical of concentrated acid systems. The high viscosity of concentrated sulfuric acid solutions reduces convective heat transfer, leading to the formation of hot spots within large reaction vessels [12]. These temperature non-uniformities can cause localized overheating, resulting in decomposition of both starting materials and products, thereby reducing overall yield and product quality [14].

Industrial implementations have addressed these challenges through the development of multi-zone cooling systems and the adoption of continuous flow reactor technology [12] [15]. Continuous flow systems offer superior heat transfer characteristics due to their high surface-area-to-volume ratios, enabling precise temperature control throughout the reaction process [16] [17]. Studies have demonstrated that microreactor systems can maintain temperature variations within ±2°C, compared to ±10-15°C typical of large batch reactors [17].

Mass Transfer Limitations

Mass transfer represents another critical challenge in the scale-up of nitration processes. The formation of the active nitrating species (nitronium ion) requires intimate contact between nitric acid and sulfuric acid, while the subsequent reaction with the organic substrate depends on efficient mixing of the acid phase with the dissolved bipyridine N-oxide [12]. In large-scale batch reactors, achieving uniform mixing becomes increasingly difficult due to the high viscosity of the reaction medium and the potential for density gradients [14].

Research has shown that inadequate mixing can lead to significant variations in local concentration, resulting in incomplete conversion in some regions while causing over-nitration in others [12]. This non-uniformity not only reduces yield but also complicates product purification by increasing the formation of isomeric byproducts and polynitrated species [14].

The implementation of advanced mixing technologies, including high-shear impellers and static mixers, has proven effective in addressing these challenges [12]. However, the most promising approach involves the use of continuous flow microreactors, where mixing occurs on the molecular level through diffusion in narrow channels [16] [17]. These systems achieve mixing times on the order of milliseconds, compared to minutes or hours in conventional stirred reactors [18].

Process Intensification Through Continuous Flow

The adoption of continuous flow technology represents the most promising approach for addressing the scalability challenges associated with 4'-nitro-2,2'-bipyridine-N-oxide synthesis. Recent studies have demonstrated the successful implementation of packed-bed microreactors using titanium silicalite catalysts with hydrogen peroxide as the oxidizing agent, achieving yields up to 99% while maintaining continuous operation for over 800 hours [16] [22].

The advantages of continuous flow systems extend beyond improved safety and environmental performance. The precise control of residence time in flow reactors enables optimization of reaction conditions that would be impossible in batch systems [12] [21]. Residence times can be controlled to within seconds, allowing for the identification of optimal conditions that maximize yield while minimizing side reactions [21].

Economic analysis of continuous flow processes indicates potential cost savings of 20-40% compared to traditional batch operations [21]. These savings result from reduced waste treatment costs, improved yield and selectivity, lower energy consumption, and reduced labor requirements due to automated operation [15]. The ability to scale production through numbering-up of identical reactor units, rather than scaling-up individual reactors, further simplifies the transition from laboratory to industrial scale [17].

4'-Nitro-2,2'-bipyridine-N-oxide demonstrates exceptional versatility as a ligand in coordination chemistry, exhibiting multiple binding modes that depend on the metal center, coordination environment, and reaction conditions . The compound functions primarily as a Lewis base through its nitrogen atoms and the N-oxide oxygen, enabling the formation of stable complexes with various transition metals [3].

The ligand behavior of 4'-Nitro-2,2'-bipyridine-N-oxide is significantly influenced by the electronic properties of both the nitro group and the N-oxide functionality. The electron-withdrawing nitro group at the 4' position reduces the electron density on the adjacent pyridine ring, while the N-oxide functionality provides an additional coordination site with enhanced Lewis basicity [4]. This dual electronic modification creates a ligand with tunable coordination properties that can be systematically adjusted based on the specific requirements of the target complex [5].

The primary coordination modes observed for 4'-Nitro-2,2'-bipyridine-N-oxide include monodentate coordination through the N-oxide oxygen, bidentate chelation through both nitrogen atoms, and bridging coordination between multiple metal centers [3] . In monodentate coordination, the ligand binds exclusively through the N-oxide oxygen, typically observed in complexes where the metal center has a high coordination number or when steric constraints prevent bidentate binding [3]. The N-oxide oxygen atom acts as a strong σ-donor, forming stable bonds with transition metals across the periodic table [7].

Bidentate chelation represents the most thermodynamically favorable coordination mode for many transition metal complexes. In this binding mode, both nitrogen atoms of the bipyridine framework coordinate to the metal center, forming a five-membered chelate ring [3]. The presence of the nitro group influences the bite angle and electronic properties of the chelate, typically resulting in enhanced stability compared to unsubstituted bipyridine complexes [5] [8].

The bridging coordination mode becomes particularly important in the formation of polymeric structures and extended frameworks. The N-oxide functionality can serve as a bridge between two metal centers, enabling the construction of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks [3] [9]. This bridging capability has been extensively exploited in the synthesis of coordination polymers with interesting magnetic and photophysical properties [3] [10].

Electronic effects play a crucial role in determining the coordination behavior of 4'-Nitro-2,2'-bipyridine-N-oxide. The nitro group acts as a strong electron-withdrawing substituent, reducing the π-electron density of the bipyridine system and consequently affecting the metal-ligand orbital interactions [4] [8]. This electronic modification results in altered redox potentials, modified spectroscopic properties, and enhanced stability of certain oxidation states in the resulting complexes [5] [11].

The coordination chemistry is further influenced by the relative positioning of the functional groups. The 4' position of the nitro group ensures minimal steric hindrance while maximizing electronic communication with the coordination sphere [8]. Computational studies have demonstrated that this substitution pattern provides optimal balance between electronic activation and structural accessibility [4] [8].

Stability constants for 4'-Nitro-2,2'-bipyridine-N-oxide complexes generally exceed those of unsubstituted bipyridine due to the enhanced π-acceptor properties introduced by the nitro group [8]. The N-oxide functionality additionally stabilizes complexes through its strong σ-donor character, particularly with hard metal ions [12] [13]. These enhanced binding affinities make the ligand particularly attractive for applications requiring robust metal-ligand interactions under challenging reaction conditions [14] [15].

Ruthenium-Based Complexes for Catalytic Applications

Ruthenium complexes incorporating 4'-Nitro-2,2'-bipyridine-N-oxide have emerged as highly effective catalysts for diverse organic transformations, combining the inherent catalytic versatility of ruthenium with the unique electronic properties of the modified bipyridine ligand [16] [17] [18]. These systems demonstrate exceptional performance in carbon-hydrogen bond functionalization, oxidation reactions, and cross-coupling processes [17] [19] [14].

The development of ruthenium-bipyridine-N-oxide catalysts represents a significant advancement in homogeneous catalysis, offering improved selectivity, enhanced stability, and expanded substrate scope compared to conventional ruthenium catalysts [18] [20]. The electronic modifications introduced by the nitro and N-oxide functionalities fine-tune the metal center's electronic properties, enabling unprecedented control over reaction pathways and product distributions [17] [21].

Carbon-hydrogen oxidation represents one of the most significant applications of ruthenium-4'-nitro-2,2'-bipyridine-N-oxide complexes. These catalysts demonstrate remarkable selectivity for secondary carbon-hydrogen bonds, achieving turnover numbers ranging from 5 to 80 with selectivities exceeding 85% for secondary methylenes [17]. The unique electronic environment created by the ligand enables preferential activation of less reactive carbon-hydrogen bonds while leaving more reactive sites untouched [17] [21].

The mechanism of carbon-hydrogen oxidation involves the formation of high-valent ruthenium intermediates, stabilized by the π-acceptor properties of the modified bipyridine ligand [17] [21]. The nitro group enhances the electrophilicity of the metal center, facilitating the initial carbon-hydrogen bond cleavage step [17]. Simultaneously, the N-oxide functionality provides additional stabilization for the oxidized ruthenium species, enabling efficient catalytic turnover under mild conditions [21] [22].

Aromatic ring degradation catalyzed by ruthenium-bipyridine-N-oxide systems represents another significant application area. These catalysts effectively mediate the chemoselective cleavage of aromatic rings in complex organic molecules, providing direct access to valuable carboxylic acid derivatives [23]. The reaction proceeds through a series of oxidative transformations, with the ruthenium catalyst maintaining high activity throughout multiple catalytic cycles [23].

Transfer hydrogenation and dehydrogenative coupling reactions benefit significantly from the unique properties of ruthenium-4'-nitro-2,2'-bipyridine-N-oxide complexes [19] [20]. These systems demonstrate exceptional efficiency in the acceptorless dehydrogenation of alcohols, achieving turnover numbers exceeding 200 with remarkable substrate tolerance [19]. The electronic properties of the ligand enable facile switching between different catalytic modes through simple pH adjustments [20].

The design of switchable catalysts represents a particularly innovative application of ruthenium-bipyridine-N-oxide complexes. These systems can alternate between hydrogenation and dehydrogenation modes in response to external stimuli, particularly pH changes [20]. This behavior enables the development of tandem catalytic processes where multiple transformations can be achieved in a single reaction vessel through systematic manipulation of reaction conditions [20].

Mechanistic studies have revealed that the catalytic activity of ruthenium-bipyridine-N-oxide complexes is intimately connected to the redox properties of both the metal center and the ligand framework [14] [21]. The nitro group facilitates electron transfer processes, while the N-oxide functionality provides additional coordination sites for substrate activation [14]. This dual functionality enables complex catalytic cycles with multiple elementary steps proceeding efficiently under mild conditions [21] [22].

The substrate scope of ruthenium-4'-nitro-2,2'-bipyridine-N-oxide catalysts encompasses a broad range of organic molecules, including alkanes, alcohols, ketones, aldehydes, and aromatic compounds [17] [19] [23]. The electronic properties of the ligand can be systematically varied to optimize performance for specific substrate classes, enabling the development of highly specialized catalytic systems [18] [24].

Recent developments in pincer-type ruthenium catalysts incorporating bipyridine-N-oxide fragments have demonstrated enhanced stability and reactivity compared to traditional catalyst designs [18]. These systems combine the robust coordination environment of pincer ligands with the unique electronic properties of bipyridine-N-oxide, resulting in catalysts capable of operating under challenging industrial conditions [18].

Spectroelectrochemical Properties of Coordination Compounds

The spectroelectrochemical properties of 4'-Nitro-2,2'-bipyridine-N-oxide coordination compounds reveal fascinating insights into the electronic structure and redox behavior of these systems [12] [25] [5]. These properties are fundamentally influenced by the interplay between the metal center, the modified bipyridine ligand, and the overall coordination environment [4] [8] [11].

Ultraviolet-visible spectroscopy provides crucial information about the electronic transitions in 4'-nitro-2,2'-bipyridine-N-oxide complexes. The free ligand exhibits characteristic absorption bands in the range of 330-355 nanometers, corresponding to charge transfer transitions involving the N-oxide functionality and the nitro group [26] [27]. Upon coordination to metal centers, these bands typically undergo red-shifts of 15-25 nanometers, indicative of enhanced conjugation and modified electronic properties [26] [16].

Metal-to-ligand charge transfer transitions represent particularly important features in the electronic spectra of ruthenium and other transition metal complexes. These transitions typically appear in the visible region between 450-490 nanometers, providing the characteristic colors observed in these coordination compounds [16] [28]. The intensity and position of these bands are highly sensitive to the electronic properties of both the metal center and the ligand environment [28] [8].

The solvatochromic behavior of 4'-nitro-2,2'-bipyridine-N-oxide and its complexes provides valuable insights into molecular interactions and electronic structure [26] [27]. The ligand demonstrates significant solvatochromic shifts in response to solvent polarity, with blue-shifts observed in polar solvents due to differential stabilization of ground and excited states [26]. This behavior makes the compound useful as a probe for studying solvent effects and intermolecular interactions [27].

Infrared spectroscopy reveals characteristic vibrational modes that serve as sensitive probes for coordination behavior and structural changes [7] [29]. The N-oxide stretching frequency typically appears around 1220-1227 wavenumbers in coordination compounds, representing a decrease from the free ligand value due to coordination-induced electron density redistribution [7] [3]. The nitro group stretching frequencies provide additional structural information, with values typically observed between 1467-1614 wavenumbers [7] [29].

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4'-nitro-2,2'-bipyridine-N-oxide complexes in solution [30] [31]. Proton NMR spectra typically exhibit characteristic downfield shifts upon coordination, reflecting reduced electron density at the ligand framework [30]. The magnitude of these shifts provides quantitative information about the extent of metal-ligand interaction and the electronic properties of the coordination compound [31].

Carbon-13 NMR spectroscopy offers complementary structural information, particularly regarding the aromatic carbon framework and the nitro group substitution [31]. The chemical shifts of aromatic carbons typically appear between 120-160 parts per million, with the nitro-substituted carbon appearing around 150 parts per million [31]. Coordination-induced changes in these chemical shifts provide insights into electronic structure modifications upon complex formation [31].

Electrochemical properties of 4'-nitro-2,2'-bipyridine-N-oxide coordination compounds reveal complex redox behavior involving both metal-centered and ligand-centered processes [5] [8] [11]. Cyclic voltammetry typically reveals multiple redox waves, with reversible processes corresponding to metal-centered oxidation-reduction and irreversible waves associated with ligand-based transformations [5] [11].

The nitro group introduces additional redox activity, typically observed as a reversible reduction wave around -1.62 volts versus standard calomel electrode [5] [8]. This reduction process is highly sensitive to the coordination environment and can serve as a probe for electronic communication between the metal center and the ligand framework [8] [11].

Electron paramagnetic resonance spectroscopy provides crucial information about paramagnetic species formed during redox processes [32] [8]. The g-values typically observed for these systems range from 2.003 to 2.006, indicating predominantly ligand-centered radical character with significant metal orbital contributions [32]. The hyperfine coupling patterns provide detailed information about unpaired electron distribution and metal-ligand orbital mixing [32].

Spectroelectrochemical studies, combining optical spectroscopy with electrochemical control, reveal the relationship between redox state and electronic structure [25] [5]. These investigations demonstrate that redox processes in 4'-nitro-2,2'-bipyridine-N-oxide complexes involve significant structural reorganization, with associated changes in optical absorption spectra providing insights into the electronic structure of different oxidation states [25] [5].

The photophysical properties of coordination compounds incorporating 4'-nitro-2,2'-bipyridine-N-oxide demonstrate interesting luminescence behavior, particularly in ruthenium complexes [33] [34]. Emission typically occurs in the range of 650-700 nanometers, corresponding to metal-to-ligand charge transfer excited states [33]. The quantum yields and excited state lifetimes are highly dependent on the specific coordination environment and can be systematically tuned through ligand modification [33] [34].

Fluorescence spectroscopy reveals enhanced emission properties in ruthenium complexes compared to other transition metal systems [33]. The emission intensity and wavelength are sensitive to coordination geometry, oxidation state, and environmental factors, making these systems potentially useful for sensing applications [33] [34]. Recent studies have demonstrated that the emission properties can be systematically tuned through careful selection of co-ligands and coordination environment [33].

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Wikipedia

4'-NITRO-2,2'-BIPYRIDINE-N-OXIDE

Dates

Last modified: 04-14-2024

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